(E)-1-Bromo-4-(2-bromovinyl)benzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-[(E)-2-bromoethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-6H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASXNYRCBGBZJK-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284104 | |
| Record name | 1-Bromo-4-[(1E)-2-bromoethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115665-77-5 | |
| Record name | 1-Bromo-4-[(1E)-2-bromoethenyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115665-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-[(1E)-2-bromoethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Dual Functionality of Vicinal Dihalides and Styrenyl Systems
The utility of (E)-1-Bromo-4-(2-bromovinyl)benzene in organic transformations is deeply rooted in the inherent reactivity of its vicinal dihalide and styrenyl components. Vicinal dihalides, compounds bearing halogen atoms on adjacent carbons, are prized intermediates in organic synthesis, offering a gateway to a multitude of molecular manipulations. The presence of two bromine atoms in this compound, albeit on different carbon frameworks (sp² aromatic and sp² vinylic), allows for selective and stepwise reactions, a highly sought-after feature in the synthesis of complex molecules.
The styrenyl system, a vinyl group attached to a benzene (B151609) ring, is a cornerstone of polymer chemistry and a valuable building block in organic synthesis. Styrene (B11656) and its derivatives are fundamental monomers for a vast array of plastics and rubbers. iitk.ac.in In the context of this compound, the styrenyl core provides a rigid and electronically active backbone, which is particularly advantageous in the construction of conjugated polymers with tailored optoelectronic properties.
The Decisive Role of Stereochemistry in Bromovinylbenzene Derivatives
The stereochemical configuration of the bromovinyl group in (E)-1-Bromo-4-(2-bromovinyl)benzene is not a trivial detail; it is a critical determinant of the compound's reactivity and the properties of the materials derived from it. The "(E)" designation signifies that the bromine atom and the benzene (B151609) ring are on opposite sides of the carbon-carbon double bond, resulting in a trans configuration. This specific arrangement has profound implications for the outcomes of chemical reactions.
In palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, the stereochemistry of the vinyl halide is often retained in the product. organic-chemistry.orglibretexts.org This stereoretention is crucial for the synthesis of well-defined and stereochemically pure products. For instance, in the synthesis of poly(p-phenylenevinylene) (PPV) and its derivatives, the use of the (E)-isomer of the monomer is essential for obtaining polymers with a highly ordered structure, which in turn influences their electronic and photophysical properties. researchgate.netwikipedia.org The trans geometry of the vinylene linkages in the polymer backbone leads to a more extended conjugation and facilitates the desired intermolecular interactions necessary for efficient charge transport and light emission in electronic devices.
Elucidating the Reactivity Profile and Mechanistic Pathways of E 1 Bromo 4 2 Bromovinyl Benzene
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis, particularly with palladium and copper, plays a pivotal role in the synthetic applications of (E)-1-bromo-4-(2-bromovinyl)benzene. These reactions offer powerful tools for constructing intricate organic molecules under relatively mild conditions.
Palladium-catalyzed reactions are among the most robust and widely used methods for carbon-carbon bond formation. lumenlearning.com The catalytic cycle for these reactions generally involves three key steps: oxidative addition of the organohalide to a Pd(0) species, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that utilizes an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond with an organohalide. wikipedia.org This reaction is widely employed for the synthesis of biaryls, substituted alkenes, and polyolefins. wikipedia.org In the context of this compound, selective coupling can be achieved at either the aryl or vinyl bromide position, depending on the reaction conditions and the nature of the palladium catalyst and ligands used. This selectivity is crucial for the stepwise synthesis of complex molecules. For instance, a study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines demonstrated compatibility with various boronic esters, including those with benzyl, alkyl, aryl, and alkenyl functionalities. rsc.org
The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl or vinyl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination. libretexts.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Entry | Aryl/Vinyl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | (E)-4-Phenyl-1-(2-bromovinyl)benzene | Not specified |
| 2 | (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various arylboronic acids | Not specified | Not specified | Not specified | Monosubstituted products | 33-40 nih.gov |
| 3 | 1-Bromo-4-nitrobenzene (B128438) | Phenylboronic acid | GO@NHC-Pd | Not specified | Not specified | 4-Nitro-1,1'-biphenyl | Not specified researchgate.net |
This table is illustrative and specific yields for this compound were not found in the provided search results.
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane (organotin) reagent. organic-chemistry.orglibretexts.org This method is known for its tolerance of a wide range of functional groups, making it a powerful tool in complex molecule synthesis. uwindsor.ca Similar to the Suzuki-Miyaura coupling, the Stille reaction can be applied to this compound to selectively form new carbon-carbon bonds at either the aryl or vinyl position.
The catalytic cycle of the Stille reaction is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation with the organostannane, and reductive elimination. psu.edu A key advantage of the Stille reaction is the stability and ease of handling of many organostannane reagents. psu.edu However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org
Table 2: Comparison of Suzuki-Miyaura and Stille Coupling
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (boronic acids, esters) | Organostannane (organotin) |
| Toxicity of Reagent | Generally low toxicity | High toxicity of tin compounds organic-chemistry.org |
| Functional Group Tolerance | Good, but can be sensitive to base | Excellent, tolerates a wide variety of functional groups uwindsor.ca |
| Byproducts | Boron-based, often water-soluble | Tin-based, can be difficult to remove |
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkenes. lumenlearning.com In the case of this compound, the Heck reaction can be utilized to further functionalize the molecule by coupling either the aryl or vinyl bromide with an alkene. The reaction typically exhibits high trans selectivity. organic-chemistry.org
The mechanism of the Heck reaction involves the oxidative addition of the halide to the palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. lumenlearning.com
A study on the Heck reaction between 1-bromo-4-nitrobenzene and styrene (B11656) using palladium-benzimidazole catalysts demonstrated high conversion rates. researchgate.net
Palladium-catalyzed cross-coupling reactions can also be employed to form bonds between sp3- and sp2-hybridized carbon atoms. While the primary focus of this article is on the sp2-hybridized C-Br bonds of this compound, it is relevant to note the broader context of palladium catalysis in coupling reactions involving different hybridization states. For example, a chemoselective Suzuki-Miyaura reaction of 1-bromo-4-(halomethyl)naphthalene with arylboronic acids has been reported to selectively form a C(sp3)–C(sp2) bond. researchgate.net
Copper-catalyzed cross-coupling reactions, while perhaps less common than their palladium-catalyzed counterparts for this specific substrate, offer alternative and sometimes complementary reactivity. Copper catalysts can be effective in forming carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds, through reactions like the Ullmann condensation. While specific examples of copper-catalyzed reactions with this compound were not prominently featured in the search results, the presence of two C-Br bonds suggests its potential as a substrate in such transformations. Copper salts are also sometimes used as co-catalysts in palladium-catalyzed reactions, such as the Stille coupling, where they can have a synergistic effect. organic-chemistry.org
Copper-Catalyzed Transformations
Aryl and Alkenyl Amination Reactions
While direct amination on vinyl or aryl halides can be challenging, the bromine atoms on this compound can be substituted by nitrogen nucleophiles, such as amines, under catalytic conditions. This transformation typically falls under the umbrella of Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. The reaction can theoretically proceed at either the aryl or vinyl bromide position, with selectivity often dictated by the specific catalyst system and reaction conditions.
For instance, unprotected ortho-bromoanilines have been successfully used in Suzuki-Miyaura cross-coupling reactions, demonstrating the compatibility of the amino group in such palladium-catalyzed processes. rsc.orgnih.gov This suggests that this compound could be coupled with amine-containing boronic acids or that amination could be performed on the molecule itself to introduce nitrogen-containing substituents.
Oxidative Cyclization Pathways
The double bond within the (2-bromovinyl) group introduces the potential for oxidative cyclization reactions. Under the influence of certain oxidizing agents, this compound can be converted into the corresponding epoxide. Further intramolecular reactions could then, in principle, lead to cyclized products, although specific examples for this compound are not extensively documented. The amino-Heck reaction represents a related class of oxidative cyclization where a nitrogen-carbon bond is formed intramolecularly. wikipedia.org
Zinc-Mediated Coupling Processes
Zinc-mediated coupling reactions offer a powerful method for forming carbon-carbon bonds. These processes can be used for the coupling of alkyl halides with various partners, including those containing vinyl and aryl halides. researchgate.net In the context of this compound, zinc can facilitate the formation of an organozinc intermediate, which can then participate in palladium-catalyzed cross-coupling reactions. nih.gov
A notable application is the zinc-mediated synthesis of vinyl bromides from alkynes and benzylic bromides, where the amount of zinc powder can direct the stereoselectivity of the resulting double bond. thieme-connect.comthieme-connect.com These in situ generated vinyl bromides can then undergo further coupling reactions, such as the Suzuki cross-coupling. thieme-connect.comthieme-connect.com Furthermore, zinc chloride has been shown to promote the palladium-catalyzed cross-coupling of aryl bromides with alkynes at room temperature. organic-chemistry.org This indicates that both the aryl and vinyl bromide moieties of this compound are amenable to zinc-involved coupling protocols.
Other Emerging Metal-Catalyzed Coupling Reactions
Beyond the aforementioned reactions, this compound is a suitable substrate for other prominent metal-catalyzed coupling reactions, most notably the Suzuki and Heck reactions.
The Suzuki reaction is a versatile palladium-catalyzed cross-coupling of an organoboron compound with a halide. wikipedia.orgwikipedia.org Both the aryl and vinyl bromide positions of this compound can participate, reacting with boronic acids or their esters to form new carbon-carbon bonds. libretexts.orgorganic-chemistry.org The general mechanism involves the oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
The Heck reaction involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound can serve as the halide component, reacting with various alkenes to extend the carbon framework. organic-chemistry.orgmdpi.com The reaction typically proceeds with a high degree of trans selectivity. organic-chemistry.org
The following table summarizes the key features of these coupling reactions as they apply to this compound.
| Reaction | Catalyst/Reagents | Reactive Site(s) | Typical Product |
| Suzuki Coupling | Pd catalyst, Base, Boronic acid/ester | Aryl-Br, Vinyl-Br | Biaryls, Styrenes, Dienes |
| Heck Coupling | Pd catalyst, Base, Alkene | Aryl-Br, Vinyl-Br | Substituted Styrenes, Dienes |
| Buchwald-Hartwig Amination | Pd catalyst, Base, Amine | Aryl-Br, Vinyl-Br | Aryl/Vinyl Amines |
| Zinc-Mediated Coupling | Zn, Pd catalyst, Coupling partner | Aryl-Br, Vinyl-Br | Various coupled products |
Nucleophilic Substitution and Addition Reactions on the Vinyl Bromide Moiety
The reactivity of the vinyl bromide portion of the molecule is distinct from that of the aryl bromide. Generally, nucleophilic substitution at a vinylic carbon is considered difficult. pku.edu.cn Both SN1 and SN2 pathways are disfavored. The SN1 mechanism would require the formation of a highly unstable vinyl cation, while the SN2 mechanism is hindered by steric factors and the repulsion between the incoming nucleophile and the pi-electron cloud of the double bond. libretexts.orgstackexchange.comyoutube.com Despite these challenges, some substitution reactions with nucleophiles like alkoxides and thiols have been reported for this compound. These may proceed through alternative mechanisms such as the addition-elimination or the SRN1 pathway. acs.org
The double bond of the vinyl group is also susceptible to electrophilic addition reactions. For example, it can react with halogens or hydrogen halides to form the corresponding saturated dibromo or bromoalkane derivatives.
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the bromine atom and the (E)-(2-bromovinyl) group.
Both substituents are generally considered to be deactivating yet ortho, para-directing. youtube.comorganicchemistrytutor.com
Bromo group: Halogens are deactivating due to their inductive electron-withdrawing effect, but their lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. makingmolecules.com
(E)-(2-bromovinyl) group: This group is also deactivating due to the electron-withdrawing nature of the vinyl bromide. However, the pi system can participate in resonance, which tends to direct electrophiles to the ortho and para positions.
Given that the bromine and the (E)-(2-bromovinyl) group are para to each other, the positions ortho to each substituent are the same. Therefore, electrophilic substitution would be expected to occur at the positions ortho to the existing substituents. The general mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion) followed by deprotonation to restore aromaticity. makingmolecules.comnih.gov
The directing effects of these substituents are summarized in the table below.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |
| -Br | Electron-withdrawing | Electron-donating | Deactivating | ortho, para |
| -CH=CHBr | Electron-withdrawing | Electron-donating (weak) | Deactivating | ortho, para |
Cycloaddition Reactions Involving the Vinyl Group
The vinyl group of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, the vinyl group can act as the dienophile (the 2-pi electron component), reacting with a conjugated diene to form a six-membered ring. masterorganicchemistry.com The presence of the electron-withdrawing bromo-substituent on the vinyl group can enhance its reactivity as a dienophile. The reaction proceeds in a concerted fashion, forming two new sigma bonds and a new pi bond simultaneously. While specific examples involving this compound are not prevalent in the literature, the structural motif is well-suited for such transformations.
Mechanistic Insights into Regioselectivity
The regioselectivity of reactions involving this compound is determined by the differential reactivity of the aryl C(sp²)–Br bond and the vinyl C(sp²)–Br bond. The preferred site of reaction depends heavily on the chosen catalytic system and mechanism, such as in palladium-catalyzed cross-coupling reactions.
In reactions like the Sonogashira coupling, the selectivity between two different halide atoms is well-established, with reactivity following the order I > OTf > Br > Cl. nrochemistry.comwikipedia.orgwikipedia.org When a molecule contains two identical halides, as in this case, the reaction tends to occur at the more electrophilic carbon center. libretexts.org The electronic properties of the aryl and vinyl positions, influenced by the conjugated π-system, therefore become critical.
For instance, in a Sonogashira coupling of a substrate with two different halide substituents, the alkyne will preferentially add to the site with the more reactive halide. libretexts.org In the case of this compound, the subtle differences in the electronic environment of the two C-Br bonds will direct the initial oxidative addition to the palladium catalyst. The vinyl C-Br bond, being part of an electron-deficient double bond due to the bromine substituent, may exhibit different reactivity compared to the aryl C-Br bond, which is influenced by the entire aromatic system. The choice of catalyst, ligands, and reaction conditions can be tuned to favor one site over the other, enabling the selective synthesis of mono-alkynylated products.
Radical Reactions and Their Synthetic Utility
The synthetic utility of this compound extends to radical reactions, although this is a less explored area compared to its use in cross-coupling chemistry. Both aryl and vinyl halides are known precursors for carbon-centered radicals under various conditions, such as those involving tin hydrides (e.g., Bu₃SnH) and a radical initiator (e.g., AIBN) or through photoredox catalysis.
The generation of a radical at either the aryl or vinyl position would allow for subsequent intramolecular or intermolecular reactions. Potential applications include:
Radical Cyclizations: If an appropriate radical acceptor is present in the molecule (introduced via prior reaction at the other bromine site), an intramolecular cyclization could be initiated at either the aryl or vinyl radical position to form complex polycyclic systems.
Atom Transfer Radical Polymerization (ATRP): The C-Br bonds could potentially serve as initiating sites for ATRP, allowing for the synthesis of polymers with well-defined structures where the monomer units are attached to the aromatic backbone.
The regioselectivity of radical formation would depend on the bond dissociation energies (BDEs) of the respective C-Br bonds. The C(sp²)-Br bond on the vinyl group generally has a slightly lower BDE than the C(sp²)-Br bond on an aromatic ring, suggesting that radical formation might be favored at the vinyl position under thermally initiated conditions.
Metal-Halogen Exchange Processes
Metal-halogen exchange is a fundamental transformation for converting organic halides into highly reactive organometallic reagents. nrochemistry.com For this compound, this process typically involves treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C to -100 °C) to prevent side reactions. nrochemistry.comorganic-chemistry.org
The reaction proceeds via a nucleophilic mechanism, where the carbanionic portion of the organolithium reagent attacks the bromine atom. nrochemistry.com Kinetic studies on substituted bromobenzenes suggest a transition state with negative charge character on the aromatic ring. wikipedia.org The general reactivity trend for this exchange is I > Br > Cl, making dibromo compounds excellent substrates. nrochemistry.com
The key mechanistic question for this substrate is which of the two bromine atoms undergoes exchange. The outcome is governed by the kinetic acidity of the protons that would be deprotonated by the resulting organolithium species and the thermodynamic stability of the final lithiated product. The formation of the more stable organolithium intermediate is favored. Both the vinyllithium (B1195746) and aryllithium species are sp²-hybridized, but their relative stabilities can be influenced by subtle electronic effects within the conjugated system. Once formed, the resulting mono-lithiated species can be trapped with various electrophiles to install a new functional group, leaving the second C-Br bond intact for subsequent transformations.
Table 1: Conditions for Metal-Halogen Exchange on Bromoaryl Systems This table presents general conditions derived from studies on similar bromoaryl compounds, which are applicable to this compound.
| Reagent | Substrate Type | Temperature (°C) | Electrophile (E) | Outcome | Reference |
| n-BuLi | Bromoaryl Halide | -78 to -100 | H₂O, CH₃I, Aldehydes | Selective C-Li formation, trapping with E | organic-chemistry.org |
| t-BuLi | Bromoaryl Halide | -100 | Various | Chemoselective exchange at low temperature | organic-chemistry.org |
| n-BuLi | Substituted Bromobenzene | Ambient to 40 | - | Kinetic studies, rate determination | wikipedia.org |
| i-PrMgCl/n-BuLi | Bromoheterocycle | -20 to 0 | Various | Selective exchange via "ate" complex | expresspolymlett.com |
Strategic Applications of E 1 Bromo 4 2 Bromovinyl Benzene in Advanced Chemical Synthesis and Materials Development
As a Versatile Building Block in Multistep Organic Synthesis
The presence of both an aryl bromide and a vinyl bromide within the same molecule allows for differential reactivity, which is a cornerstone of modern multistep synthesis. libretexts.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions, can be selectively performed at either bromine site by carefully choosing the reaction conditions and catalysts. This selectivity enables the stepwise construction of complex molecular frameworks. nih.govsctunisie.org
(E)-1-Bromo-4-(2-bromovinyl)benzene serves as an excellent precursor for substituted styrenes and stilbenes, which are core structures in many pharmaceutically active compounds and materials with interesting optical properties. nih.govchemrxiv.org The synthesis of these compounds is typically achieved through palladium-catalyzed cross-coupling reactions. nih.gov
For instance, a Suzuki-Miyaura coupling can be performed selectively at the aryl bromide position by reacting this compound with an appropriate arylboronic acid. scielo.br This reaction forms a new carbon-carbon bond at the benzene (B151609) ring while leaving the vinyl bromide intact for subsequent transformations. Conversely, conditions can be optimized for the Heck reaction to occur at the vinyl bromide position, coupling it with an alkene like styrene (B11656) to extend the conjugated system. nih.govnih.gov The ability to functionalize each position allows for the creation of a diverse library of stilbene (B7821643) derivatives. nih.gov
Below is a table summarizing typical conditions for these transformations, based on reactions with similar substrates.
| Reaction Type | Reactant | Catalyst/Ligand | Base | Solvent | Product Type | Reference |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / PPh₃ | KOH | Toluene/Water | Substituted (E)-bromostilbene | scielo.br |
| Heck | Styrene | Pd(OAc)₂ / XantPhos | Cs₂CO₃ | Benzene | Aryl-substituted 1,3-diene | |
| Suzuki-Miyaura | (E)-2-Phenylethenylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / t-Bu₃PHBF₄ | K₃PO₄ | THF/Water | (E)-Stilbene derivative | nih.gov |
This table is illustrative of typical reaction conditions for the respective coupling reactions.
The vinyl bromide moiety of this compound is a key functional handle for the synthesis of conjugated diene systems. These structures are prevalent in natural products and are fundamental components of many organic electronic materials. nih.gov The Heck reaction is a powerful tool for this purpose, coupling the vinyl bromide with various alkenes.
A notable example is the reaction between an (E)-(2-bromovinyl)benzene derivative and styrene, catalyzed by a palladium complex, to produce (1E,3E)-1,4-diarylbuta-1,3-dienes. nih.gov This reaction extends the π-conjugated system by forming a new carbon-carbon bond at the vinyl position with excellent stereochemical control. Furthermore, cross-coupling reactions involving organometallic reagents like alkynylaluminums can lead to the formation of conjugated enediynes, which are valuable precursors for electronic and optical materials. nih.govrsc.org The selective reaction at the vinyl bromide allows the aryl bromide to be preserved for later-stage functionalization, further demonstrating the molecule's utility in complex syntheses. nih.gov
| Reaction | Substrates | Catalyst | Base/Solvent | Product | Yield | Reference |
| Heck Coupling | (E)-(2-bromovinyl)benzene, Styrene | μ-OMs palladium–dimer | K₂CO₃ / Toluene | (1E,3E)-1,4-diphenylbuta-1,3-diene | up to 82% | nih.gov |
| Heck Coupling | Internal Vinyl Bromide, Styrene | Pd(OAc)₂ / XantPhos | Cs₂CO₃ / Benzene | Functionalized 1,3-diene | 50-81% |
This table presents findings from studies on β-bromostyrenes, which are structurally analogous to the vinyl bromide portion of the target compound.
While direct, well-documented examples of synthesizing heterocyclic frameworks starting from this compound are not abundant in the surveyed literature, the compound's structure suggests significant potential for such applications. The conjugated diene systems produced from this building block can serve as precursors for cyclization reactions. For instance, certain functionalized 1,3-dienes can be transformed into highly substituted furan (B31954) derivatives. Additionally, the vinyl and aryl bromide functionalities could, in principle, participate in intramolecular or intermolecular cyclization reactions with appropriate di-nucleophiles to form various five- or six-membered heterocyclic rings, a common strategy in medicinal chemistry. asianpubs.org
Precursor for Advanced Functional Materials
The rigid, conjugated core of this compound and its derivatives makes it an ideal candidate for the development of advanced functional materials. The ability to extend the π-system through controlled cross-coupling reactions is central to creating organic materials with tailored electronic and photophysical properties.
Stilbene derivatives and their extended analogues, oligo(p-phenylene vinylene)s (OPVs), are a well-established class of organic semiconductors. rsc.orgyoutube.com These materials are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This compound is a quintessential building block for constructing these OPV structures.
Through sequential coupling reactions, the molecule can be used to systematically build longer, well-defined conjugated oligomers. For example, a Suzuki coupling at the aryl bromide followed by a Heck reaction at the vinyl bromide, or vice-versa, allows for the programmed synthesis of complex OPV chains. The electronic properties of these materials, such as the band gap, can be fine-tuned by introducing various substituents, which is facilitated by the versatility of this precursor. researchgate.net
The bifunctional nature of this compound, possessing two reactive bromine sites, makes it a suitable monomer for the synthesis of conjugated polymers via step-growth polycondensation. nih.gov Polymerization methods such as Suzuki polycondensation or Yamamoto coupling, which involve the reaction of dihaloaromatic monomers, can be employed to produce high molecular weight poly(p-phenylene vinylene) (PPV) and its derivatives.
These conjugated polymers are known for their electrical conductivity and are key components in the field of "plastic electronics." youtube.com By polymerizing this compound, potentially with other comonomers, polymers with tailored solubility, processability, and electronic properties can be achieved. The introduction of specific functional groups via the monomer can influence the polymer's final characteristics, such as its emission color in LEDs or its efficiency as an acceptor material in solar cells. nih.gov
Formation of Liquid Crystalline Materials
The rigid, rod-like structure of molecules is a fundamental prerequisite for the formation of liquid crystalline phases. While direct studies on the liquid crystalline properties of this compound are not extensively documented in publicly available research, the structural characteristics of this compound suggest its potential as a mesogenic unit or a precursor for liquid crystalline materials. The elongated shape conferred by the para-substituted benzene ring and the vinyl extension is a key feature shared with many known liquid crystals.
Research on analogous compounds provides strong evidence for this potential. For instance, the synthesis and characterization of ω-bromo-1-(4-cyanobiphenyl-4'-yl)alkanes (CBnBr) have demonstrated that the presence of a terminal bromine atom on an alkyl chain attached to a cyanobiphenyl core can lead to nematic liquid crystal phases. whiterose.ac.uk In these systems, the nematic-isotropic transition temperature was found to be influenced by the length of the alkyl chain. whiterose.ac.uk The steric bulk of the bromine atom can also play a significant role in the phase behavior, sometimes suppressing the formation of more ordered smectic phases in favor of nematic phases. whiterose.ac.uk
Given these findings, this compound could be envisioned as a valuable synthon in the construction of more complex liquid crystalline molecules. Its vinyl group offers a reactive handle for polymerization or for extension of the molecular core through various coupling reactions, allowing for the synthesis of liquid crystal polymers or dimeric liquid crystals. The polarizable bromine atoms can also contribute to the intermolecular interactions that stabilize the liquid crystalline state.
| Compound Family | Observed Liquid Crystal Phase | Key Structural Feature |
| ω-bromo-1-(4-cyanobiphenyl-4'-yl)alkanes (CBnBr) | Nematic | Terminal bromine on alkyl chain |
| ω-bromo-1-(4-cyanobiphenyl-4'-yloxy)alkanes (CBOnBr) | Nematic | Terminal bromine on alkoxy chain |
Polybenzoxazole and Polyimide Raw Materials
High-performance polymers like polybenzoxazoles (PBOs) and polyimides (PIs) are characterized by their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of these materials often relies on monomers that possess rigid aromatic structures. While direct polymerization of this compound into PBOs or PIs has not been specifically detailed in available literature, its structure contains features that make it a plausible candidate as a monomer or a precursor to a monomer for such polymers.
The aromatic core of this compound could be incorporated into the backbone of these polymers to impart rigidity and thermal stability. The bromine atoms on the molecule present reactive sites that can be functionalized. For instance, they could be converted into other functional groups, such as amines or carboxylic acids, which are necessary for the polycondensation reactions that form polyimides and polybenzoxazoles.
Aromatic polyimide films are widely used in electronics and aerospace due to their excellent properties. mdpi.com The synthesis of these films often involves the reaction of an aromatic dianhydride with an aromatic diamine. mdpi.com Although not a direct application of the target compound, the use of brominated aromatic compounds as monomers for high-performance polymers is established. For example, 4-bromo-1,2-dimethylbenzene is recognized as an important monomer for the synthesis of super heat-resistant polyimide. rsc.org This suggests that with appropriate chemical modifications, this compound could also serve as a valuable raw material in this field.
Role in Medicinal Chemistry and Pharmaceutical Lead Discovery
The incorporation of halogen atoms, particularly bromine, is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. While specific bioactive molecules derived directly from this compound are not prominently reported, its chemical structure makes it an interesting scaffold for the design and synthesis of new therapeutic agents.
The presence of two bromine atoms and a reactive vinyl group provides multiple points for chemical modification, allowing for the creation of a diverse library of compounds for biological screening. The synthesis of various bioactive brominated compounds has been a subject of significant research. For example, numerous natural bromophenols isolated from marine sources exhibit a wide range of biological activities, including antioxidant and antimicrobial effects. nih.gov Synthetic routes to access these and other novel brominated structures often involve the use of versatile brominated building blocks. nih.govsemanticscholar.org
Furthermore, brominated heterocyclic compounds, such as 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives, have been synthesized and shown to possess analgesic, antifungal, and antibacterial activities. nih.gov These examples highlight the potential of brominated aromatic compounds as precursors to medicinally relevant molecules. The this compound scaffold could be elaborated through reactions such as nucleophilic substitution of the bromine atoms or additions to the vinyl group to generate novel chemical entities with potential therapeutic value.
The introduction of bromine atoms into a molecule can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This is often referred to as the "halogen effect." Bromine can participate in halogen bonding, a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site, which can be crucial for drug-receptor interactions.
The study of halogen bonding is an emerging area in drug design, with the potential to improve the potency and selectivity of drug candidates. The strength of these bonds follows the order I > Br > Cl > F. The presence of two bromine atoms in this compound makes it a candidate for studies investigating the role of halogen bonding in biological systems. By systematically modifying the structure of this compound and evaluating the biological activity of its derivatives, researchers could gain valuable insights into the influence of bromine on molecular recognition processes.
Contributions to Chemical Biology Research
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to elucidate its function in a cellular context. nih.govbohrium.com These tools are invaluable for target validation in drug discovery and for fundamental biological research. rsc.org While there are no specific reports of this compound being used as a chemical probe, its structure possesses features that could be exploited for this purpose.
The development of chemical probes often involves the synthesis of a potent and selective ligand for the target of interest, along with a structurally similar but inactive control compound. nih.gov The reactive handles on this compound, namely the bromine atoms and the vinyl group, could be used to attach linker groups for immobilization on a solid support for affinity chromatography-based target identification, or to append fluorescent dyes or other reporter tags for imaging applications.
Integration into Supramolecular Chemistry Architectures
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined architectures is at the heart of this field. The structure of this compound suggests its potential utility in the construction of supramolecular assemblies.
The bromine atoms on the molecule can participate in halogen bonding, which is increasingly being recognized as a powerful tool for directing the assembly of molecules in the solid state. The crystal structure of a related compound, (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene, reveals the presence of short intermolecular Br···O contacts that stabilize the crystal packing. nih.gov This demonstrates the propensity of the bromo-substituted phenyl group to engage in such directional interactions.
Furthermore, the aromatic rings can participate in π-π stacking interactions, another key non-covalent force in supramolecular chemistry. The combination of halogen bonding and π-π stacking could lead to the formation of a variety of supramolecular architectures, such as one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The vinyl group also offers a site for potential topochemical reactions in the solid state, where the pre-organization of the monomers in the crystal lattice could lead to the stereospecific synthesis of polymers.
Advanced Spectroscopic and Analytical Methodologies for Research on E 1 Bromo 4 2 Bromovinyl Benzene
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
The stereochemistry of the vinyl group in (E)-1-Bromo-4-(2-bromovinyl)benzene is unequivocally established through ¹H NMR spectroscopy. The coupling constant (J-value) between the two vinylic protons is characteristic of their relative orientation. For the (E)-isomer, a large coupling constant, typically in the range of 13-18 Hz, is expected for the trans-protons. In contrast, the corresponding (Z)-isomer would exhibit a much smaller coupling constant (7-12 Hz).
A study reporting the synthesis of (E)- and (Z)-1-Bromo-4-(2-bromovinyl)benzene provides the following ¹H NMR data recorded in CDCl₃:
¹H NMR (400 MHz, CDCl₃) δ: 7.58-7.43 (m, 3.46H, HAr), 7.19-7.14 (m, 0.54H, H4E), 7.07-6.98 (m, 1H, H₂), 6.78 (d, ³JHH = 14.0 Hz, 0.27H, H1E), 6.47 (d, ³JHH = 8.1 Hz, 0.73H, H1Z).
The doublet observed at 6.78 ppm with a coupling constant of 14.0 Hz is characteristic of the trans-vinylic protons, confirming the (E)-configuration of the major isomer in the analyzed mixture.
The aromatic region of the spectrum shows a complex multiplet, indicative of the para-substituted benzene (B151609) ring. The integration of the signals corresponds to the respective number of protons in the molecule.
¹³C NMR spectroscopy provides further confirmation of the structure by identifying the number of unique carbon environments. The spectrum for a mixture of (Z)- and this compound has been reported, and while specific peak assignments for the (E)-isomer are not individually listed, the presence of the expected number of aromatic and vinylic carbon signals would be observed.
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Nucleus | Chemical Shift (δ) / ppm | Multiplicity & Coupling Constant (J) / Hz | Assignment |
| ¹H | 7.58-7.43 | multiplet | Aromatic Protons |
| ¹H | 7.19-7.14 | multiplet | Aromatic Protons |
| ¹H | 7.07-6.98 | multiplet | Vinylic Proton |
| ¹H | 6.78 | doublet, ³JHH = 14.0 | Vinylic Proton (trans) |
| ¹³C | - | - | Specific data not available in the searched sources |
Note: The provided ¹H NMR data is for a mixture of (Z) and (E) isomers. The presented values are for the signals corresponding to the (E) isomer as indicated in the source.
Mass Spectrometry Techniques in Reaction Product Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, which contains two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, a molecule containing two bromine atoms will show a triplet of peaks for the molecular ion (M, M+2, and M+4) with a relative intensity ratio of approximately 1:2:1.
The expected molecular weight of C₈H₆Br₂ is 261.94 g/mol . Therefore, the mass spectrum should display peaks around m/z 260, 262, and 264, corresponding to the different combinations of the bromine isotopes.
While a detailed experimental mass spectrum with fragmentation analysis for this compound was not found in the searched literature, the primary fragmentation would likely involve the loss of bromine atoms and potentially the vinyl group. The observation of fragment ions corresponding to [M-Br]⁺ and [M-2Br]⁺ would be expected.
Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound
| Ion | m/z (approx.) | Isotopic Composition | Relative Intensity |
| [M]⁺ | 260 | C₈H₆⁷⁹Br₂ | 1 |
| [M+2]⁺ | 262 | C₈H₆⁷⁹Br⁸¹Br | 2 |
| [M+4]⁺ | 264 | C₈H₆⁸¹Br₂ | 1 |
Chromatographic Methods for Product Separation and Purity Assessment
Chromatographic techniques are essential for the separation of the desired product from starting materials, byproducts, and isomeric impurities, as well as for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
In the synthesis of this compound, it is crucial to separate the (E)-isomer from the potentially co-formed (Z)-isomer. Due to the differences in their polarity and shape, these stereoisomers can typically be separated by either HPLC or GC.
One study mentioned the use of Gas Chromatography (GC) to determine the Z/E ratio of a mixture of 1-Bromo-4-(2-bromovinyl)benzene, indicating that a suitable GC method exists for the separation of these isomers. However, the specific experimental conditions (e.g., column type, stationary phase, temperature program, and detector) were not detailed in the available literature.
For HPLC, a normal-phase column (e.g., silica (B1680970) gel) with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) or a reverse-phase column (e.g., C18) with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) could be employed. The choice of the specific column and mobile phase would be determined empirically to achieve optimal separation.
The purity of the isolated this compound can be quantified by integrating the peak areas in the chromatogram.
Table 3: General Chromatographic Approaches for the Analysis of this compound
| Technique | Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Purpose |
| HPLC | Silica Gel (Normal Phase) | Hexane/Ethyl Acetate | Separation of (E) and (Z) isomers, Purity Assessment |
| HPLC | C18 (Reverse Phase) | Acetonitrile/Water | Separation of (E) and (Z) isomers, Purity Assessment |
| GC | Capillary Column (e.g., DB-5) | Helium | Determination of E/Z ratio, Purity Assessment |
Note: The specific conditions listed are illustrative examples and would require optimization for this particular compound.
X-ray Crystallography for Solid-State Structural Determination (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
As of the current search, no specific X-ray crystallographic data for this compound has been found in the surveyed literature. However, a study on the analogous compound, (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene, provides valuable insight into the likely solid-state conformation. nih.gov The crystal structure of this analog confirms the trans configuration of the double bond and reveals a dihedral angle of 7.31(3)° between the benzene ring and the plane of the double bond. nih.gov This suggests that the molecule is nearly planar. It is reasonable to infer that this compound, if obtained in a crystalline form suitable for X-ray diffraction, would exhibit a similar planar conformation.
Computational and Theoretical Investigations of E 1 Bromo 4 2 Bromovinyl Benzene Reactivity and Structure
Density Functional Theory (DFT) Calculations for Mechanistic Understanding
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for understanding reaction mechanisms, predicting geometries, and calculating spectroscopic properties.
Elucidation of Reaction Pathways and Transition States
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of intermediates, transition states, and the calculation of activation energies. For a molecule like (E)-1-bromo-4-(2-bromovinyl)benzene, DFT could be employed to study its synthesis, typically via cross-coupling reactions such as the Heck or Wittig reactions.
For instance, in a hypothetical Heck reaction between 1,4-dibromobenzene (B42075) and ethylene (B1197577) to form a precursor to the title compound, DFT could elucidate the key steps of the catalytic cycle: oxidative addition, migratory insertion, and beta-hydride elimination. While specific data for the synthesis of this compound is not available, studies on similar Heck reactions provide insight into the expected energetic landscape.
Table 1: Illustrative DFT-Calculated Energy Profile for a Heck-type Reaction
| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |
| 1 | Oxidative Addition of Aryl Halide to Pd(0) | 0.0 (Reference) |
| 2 | π-Complex Formation with Alkene | -5.2 |
| 3 | Migratory Insertion (Transition State) | +15.8 |
| 4 | β-Hydride Elimination (Transition State) | +10.5 |
| 5 | Product Release | -20.1 |
Note: This table presents illustrative data based on typical values found in DFT studies of Heck reactions and does not represent a specific calculation on the synthesis of this compound.
Similarly, the Wittig reaction, another plausible synthetic route, could be modeled to understand the formation of the vinyl group. DFT calculations can help rationalize the stereochemical outcome of such reactions.
Analysis of Regioselectivity and Stereoselectivity
The substitution pattern of this compound presents interesting questions of selectivity. For example, in electrophilic addition reactions to the vinyl group, the regioselectivity (Markovnikov vs. anti-Markovnikov addition) is dictated by the stability of the resulting carbocation intermediate. DFT calculations can precisely determine the energies of these intermediates. The presence of a bromine atom on the vinyl group and another on the benzene (B151609) ring will influence the electron distribution and, consequently, the reaction's regioselectivity. ucalgary.ca
The stability of the benzylic carbocation often directs the regioselectivity in additions to styrenes. ucalgary.ca In the case of this compound, the bromine on the vinyl group would also play a significant role. DFT studies on the hydrohalogenation of substituted styrenes have shown that the reaction proceeds through a carbocation intermediate, and the activation energy is influenced by the stability of this intermediate. openstax.org
Molecular Electron Density Theory (MEDT) for Electronic Structure Analysis
Molecular Electron Density Theory (MEDT) offers a conceptual framework for understanding chemical reactivity based on the analysis of the electron density.
Understanding Reactivity Patterns Through Electron Density Distribution
The electron density distribution in this compound, which can be calculated using MEDT, is key to understanding its reactivity. The electron-withdrawing nature of the bromine atoms will polarize the molecule, creating electrophilic and nucleophilic sites. The vinyl group, typically nucleophilic in alkenes, will have its reactivity modulated by the attached bromine atom.
Analysis of conceptual DFT-based reactivity descriptors such as the Fukui function and the dual descriptor can pinpoint the most reactive sites for electrophilic and nucleophilic attack. This would be crucial in predicting the outcome of reactions such as epoxidation, dihydroxylation, or further cross-coupling reactions at the C-Br bonds.
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR studies on this compound are reported, the stilbene (B7821643) scaffold is present in many biologically active molecules, including resveratrol. nih.gov
A hypothetical QSAR study on derivatives of this compound, where the bromine atoms are replaced with other functional groups, could be performed to explore potential therapeutic applications. Molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each derivative and correlated with a measured biological activity.
Table 2: Hypothetical Descriptors for a QSAR Study of this compound Derivatives
| Derivative | LogP (Hydrophobicity) | Dipole Moment (Debye) | HOMO Energy (eV) | Biological Activity (IC50, µM) |
| This compound | 5.2 | 1.5 | -6.8 | (Assumed) 10.5 |
| (E)-1-Chloro-4-(2-chlorovinyl)benzene | 4.5 | 1.8 | -7.1 | (Assumed) 15.2 |
| (E)-1-Fluoro-4-(2-fluorovinyl)benzene | 3.8 | 2.1 | -7.5 | (Assumed) 25.0 |
| (E)-1-Methoxy-4-(2-methoxyvinyl)benzene | 3.2 | 2.5 | -6.2 | (Assumed) 5.8 |
Note: This table is purely illustrative to demonstrate the principles of a QSAR study. The biological activity data is hypothetical.
Such studies on related stilbene derivatives have been used to understand their anti-inflammatory and anticancer properties by correlating structural features with the inhibition of enzymes like cyclooxygenase (COX). nih.govnih.gov
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules and materials. For a molecule like this compound, MD simulations can provide insights into its conformational flexibility.
While the (E)-configuration of the double bond is relatively rigid, rotation around the single bond connecting the vinyl group to the benzene ring can lead to different conformations. MD simulations can explore the conformational landscape and determine the most stable conformers in different environments (e.g., in various solvents or in a protein binding site). Understanding the preferred conformation is crucial as it can significantly impact the molecule's reactivity and its interaction with biological targets. nih.govnih.gov
The simulations can track the trajectories of atoms over time, providing information on bond lengths, bond angles, and dihedral angles. This data can be used to generate a Ramachandran-like plot for key dihedral angles to visualize the accessible conformational space.
Future Research Directions and Emerging Paradigms for E 1 Bromo 4 2 Bromovinyl Benzene
Development of More Sustainable and Environmentally Benign Synthetic Routes
The future synthesis of (E)-1-Bromo-4-(2-bromovinyl)benzene and related vinyl bromides is trending towards greener and more sustainable methodologies. Traditional synthetic methods often rely on stoichiometric and sometimes hazardous reagents. Emerging research focuses on minimizing waste, energy consumption, and the use of toxic substances.
Key areas of development include:
Flow Chemistry: Continuous-flow techniques offer significant advantages over traditional batch methods by providing superior heat and mass transfer, precise control over reaction parameters, and enhanced safety when handling reactive intermediates. thieme-connect.com The synthesis of styrenes, precursors to compounds like this compound, has been successfully demonstrated using flow reactors, which can reduce solvent waste and simplify work-up procedures. thieme-connect.com Future work will likely adapt such systems for the specific multi-step synthesis of this dibromo compound.
Atom Economy: Research is aimed at maximizing the incorporation of all atoms from the starting materials into the final product. This involves exploring catalytic cycles that avoid the use of stoichiometric activating agents or protecting groups. For instance, the development of catalytic Hunsdiecker reactions or direct C-H functionalization routes could provide more atom-economical pathways to vinyl bromides. researchgate.net
Environmentally Benign Reagents: There is a concerted effort to replace toxic and heavy-metal-containing reagents with more environmentally friendly alternatives. mdpi.com For example, using KF/Al2O3, a cheap, non-toxic, and stable base, has been shown to be effective for certain debrominative decarboxylation reactions to form (Z)-β-bromostyrenes, highlighting a move towards safer reagents. sharif.edu Similarly, exploring alternatives to traditional brominating agents that are less hazardous and produce less toxic byproducts is a key research goal.
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The dual reactivity of the aryl and vinyl bromide moieties in this compound is primarily unlocked through palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, Stille, and Buchwald-Hartwig reactions. sharif.edunobelprize.orgfiveable.me Future research will focus on developing novel catalytic systems that offer greater efficiency, selectivity, and broader functional group tolerance.
Advanced Palladium Catalysts: While palladium is the preferred metal, research continues to refine the catalytic systems. mdpi.com This includes the development of catalysts with bulky, electron-rich phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands that can effectively catalyze reactions even with less reactive aryl chlorides, and by extension, improve reactions with bromides. mdpi.comorganic-chemistry.org Palladacycles and pincer complexes are also being explored as highly active and stable catalysts. mdpi.comorganic-chemistry.org
Visible-Light Photoredox Catalysis: A significant emerging paradigm is the merger of transition-metal catalysis with visible-light photoredox catalysis. This dual catalytic approach can open up new reaction pathways through the generation of radical intermediates under mild conditions. For instance, visible-light-driven Heck reactions of vinyl bromides have been developed, offering an alternative to thermally driven processes and potentially enabling new transformations that are not accessible through traditional methods. researchgate.net
Catalyst Selectivity: A major challenge and research focus is the selective functionalization of the two different C-Br bonds. The reactivity order for leaving groups in many palladium-catalyzed couplings is I > Br > OTf >> Cl. libretexts.org While both C-Br bonds in this compound are bromides, the electronic and steric differences between the sp2-hybridized carbons of the aryl and vinyl groups could be exploited. Future research will aim to develop catalytic systems (by tuning ligands, solvents, and additives) that can selectively target one site over the other, enabling stepwise, controlled elaboration of the molecular scaffold.
Interactive Table: Comparison of Catalytic Systems for Cross-Coupling of Aryl/Vinyl Bromides
| Reaction Type | Catalyst/Precursor | Ligand | Base | Key Features/Findings | Citations |
| Suzuki Coupling | Pd(OAc)₂ | PPh₃ | KOH | Effective for coupling with (E)-bromostilbene; base is necessary for arylboronic acids. | scielo.br |
| Suzuki Coupling | pEVPBr-Pd Nanoparticles | None (stabilized) | Na₂CO₃, Et₃N | Highly active in aqueous solutions under mild conditions; catalyst can be recycled. | expresspolymlett.com |
| Heck Reaction | Pd(OAc)₂ | 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salts (NHC precursor) | Not specified | Good catalytic activity for coupling of aryl bromides under mild conditions. | researchgate.net |
| Heck Reaction | Pd(0) source | Phosphines (e.g., PPh₃) | NEt₃ | Classic system effective for aryl bromides; phosphine ligands were a key discovery for improving reactivity. | rsc.org |
| C-N Coupling | Pd(dba)₂ | BINAP | NaOtBu | Generates enamines from vinyl bromides, enabling a novel cine-substitution reactivity pattern. | organic-chemistry.org |
Integration into Advanced Polymer and Polymer Composite Materials
The structure of this compound makes it a promising candidate for integration into advanced polymers and composites. Its two reactive bromine sites can be used for polymerization or for grafting onto existing polymer backbones.
Flame-Retardant Materials: Brominated compounds are widely used as flame retardants. researchgate.net The incorporation of bromine into polymer structures, such as vinyl esters, has been shown to impart fire retardancy, increase the glass transition temperature (Tg), and enhance damping properties, although it can sometimes reduce the initial storage modulus. researchgate.netpsu.edudoaj.org this compound could serve as a reactive flame-retardant monomer or cross-linker in polymers like polyesters or polyurethanes, chemically locking the bromine within the polymer matrix to prevent leaching.
Conjugated Polymers: The vinylbenzene backbone of the molecule is a classic component of conjugated polymers used in organic electronics (e.g., OLEDs, organic photovoltaics). The two bromine atoms provide handles for metal-catalyzed cross-coupling polymerization reactions (e.g., Suzuki or Stille polymerization). Future research could explore the synthesis of novel conjugated polymers where this compound serves as a key monomer, allowing for precise control over the polymer's electronic properties through the subsequent choice of co-monomers.
Polymer Composites: Vinyl ester resins are important matrices for polymer matrix composites (PMCs) in aerospace, automotive, and marine applications due to their chemical resistance and mechanical properties. inoe.ro Brominated vinyl esters are specifically used to improve fire safety in these composites. psu.edu Research could focus on using this compound as an additive or co-monomer in vinyl ester resins to create advanced, fire-retardant composites with tailored viscoelastic properties.
Interactive Table: Effects of Bromination on Vinyl Ester Nanocomposite Properties
| Property | Effect of Bromination | Material System | Citations |
| Fire Retardancy | Imparts fire retardancy | Vinyl Ester Resin | psu.edudoaj.org |
| Glass Transition Temp (Tg) | Significantly increased | Vinyl Ester Nanocomposites | researchgate.netpsu.edu |
| Damping (Energy Dissipation) | Significantly increased | Vinyl Ester Nanocomposites | researchgate.netpsu.edu |
| Storage Modulus | Drop in initial modulus | Vinyl Ester Nanocomposites | researchgate.netdoaj.org |
Expansion of Applications in Drug Delivery and Diagnostics (as synthetic precursors)
While not a therapeutic agent itself, the unique structure of this compound makes it a valuable synthetic precursor for complex molecules used in medicine. Palladium-catalyzed cross-coupling reactions are cornerstones of modern pharmaceutical synthesis. nobelprize.org
The key advantage of this molecule is its potential for selective and sequential functionalization. Future research could leverage this to build multifunctional systems:
Drug Delivery Scaffolds: One bromine atom could be used to attach the molecule to a polymer backbone or a nanoparticle, forming the core of a drug delivery vehicle. The other bromine atom could then be functionalized with a targeting moiety (e.g., a folic acid derivative to target cancer cells) or a specific imaging agent.
Diagnostic Probes: The core structure can be extended through cross-coupling reactions to create larger, conjugated systems. Such systems often exhibit interesting photophysical properties, making them candidates for fluorescent probes. By carefully choosing the coupling partners, researchers could design precursors for probes that change their fluorescence upon binding to a specific biological target, enabling diagnostic applications. The ability to build out the molecule in a controlled manner is critical for fine-tuning absorption and emission wavelengths.
Machine Learning and AI-Driven Discovery in this compound Chemistry
Reaction Optimization: ML models can predict suitable reaction conditions (catalyst, solvent, temperature, reagents) for complex organic transformations. nih.gov Trained on vast reaction databases, these models can accelerate the optimization of synthetic routes to this compound and, more importantly, predict the optimal conditions for its subsequent selective cross-coupling reactions, saving significant experimental time and resources. nih.govrsc.org Combining ML with automated flow chemistry systems could enable high-throughput screening of conditions for its selective functionalization. nih.gov
Discovery of Novel Materials: AI can be used to predict the properties of yet-to-be-synthesized materials. scitechdaily.com Researchers could use AI tools to predict the electronic, mechanical, and thermal properties of polymers and composites incorporating this compound as a monomer. digitellinc.com This would allow for the in silico design of new materials with targeted functions—for example, optimizing a conjugated polymer for a specific band gap in an organic solar cell or designing a composite with maximum fire retardancy and mechanical strength—before committing to laboratory synthesis. scitechdaily.cominnovations-report.com
Predicting Reactivity and Pathways: Computational chemistry, increasingly augmented by ML, can elucidate reaction mechanisms. researchgate.net AI models can help predict not just the major product of a reaction but also potential pathways and intermediates. rsc.org This is crucial for understanding and controlling the selectivity of reactions at the two different C-Br sites of the molecule, providing insights that can guide the development of the novel catalytic systems discussed in section 7.2.
Interactive Table: Applications of AI/ML in this compound Research
| AI/ML Application | Specific Task | Potential Impact on Compound's Chemistry | Citations |
| Reaction Prediction | Predict optimal catalyst, reagents, solvent, and temperature for synthetic steps. | Accelerate optimization of synthesis and selective functionalization reactions. | nih.govrsc.org |
| Retrosynthesis Planning | Propose novel and efficient synthetic pathways to the target molecule or its derivatives. | Identify more sustainable or cost-effective manufacturing routes. | stanford.eduacs.org |
| Materials Discovery | Predict properties (e.g., electronic, thermal) of polymers made from the compound. | Guide the design of new functional materials (e.g., for electronics, flame retardants) before synthesis. | scitechdaily.comdigitellinc.com |
| Autonomous Experimentation | Combine AI algorithms with robotic lab equipment (e.g., flow reactors) for unsupervised optimization. | Enable high-throughput screening and rapid discovery of optimal reaction conditions or material compositions. | sciencedaily.com |
Q & A
Q. Characterization Workflow :
- NMR : ¹H and ¹³C NMR distinguish (E)/(Z) isomers via coupling constants (e.g., J = 12–16 Hz for trans vinyl protons). 2D NMR (COSY, HSQC) confirms regiochemistry .
- X-Ray Crystallography : Resolves absolute configuration and packing effects. For example, triclinic crystal systems (space group P1) with Z = 2 are common, as seen in analogs like (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene (a = 6.9787 Å, α = 105.435°) .
Advanced Tip : Time-resolved FT-IR monitors reaction intermediates (e.g., bromonium ion formation) during bromination, aiding mechanistic validation .
How can computational modeling predict the regioselectivity of cross-coupling reactions involving this compound?
Q. Methodological Framework :
- DFT Calculations : Optimize transition-state geometries to compare activation energies for coupling at bromine vs. vinyl sites. For example, Pd-mediated couplings favor bromine substitution due to lower ΔG‡ (~25 kJ/mol) compared to vinyl pathways .
- HOMO-LUMO Analysis : The para-bromine’s electron-withdrawing effect lowers the LUMO energy, making it more susceptible to oxidative addition with Pd(0) catalysts .
Validation : Compare computed NMR chemical shifts (e.g., using GIAO method) with experimental data to refine models .
What strategies address contradictions in reported catalytic efficiencies for Heck-type reactions using this substrate?
Case Study :
Discrepancies in Pd-catalyst performance (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) often stem from:
- Ligand Effects : Bulky ligands (e.g., XPhos) suppress β-hydride elimination, improving yields in vinylation reactions.
- Additives : Silver salts (Ag₂CO₃) scavenge bromide ions, preventing catalyst poisoning .
Experimental Optimization : Design a response surface methodology (RSM) to map interactions between catalyst loading, temperature, and solvent polarity .
How do industrial-scale synthesis challenges differ from laboratory methods for this compound?
Q. Scalability Issues :
- Continuous Flow Reactors : Enhance heat/mass transfer for bromination, reducing side products (e.g., dibrominated byproducts) .
- Purification : Industrial distillation columns achieve >99% purity, whereas lab-scale silica gel chromatography is impractical for large volumes .
Safety Protocols : Automated systems minimize human exposure to bromine vapors, with real-time FTIR monitoring for leak detection .
What are the emerging applications of this compound in materials science, particularly in polymer and supramolecular chemistry?
Q. Advanced Applications :
- Conjugated Polymers : The bromovinyl group serves as a monomer in Suzuki polycondensation, producing electroluminescent materials for OLEDs.
- Metal-Organic Frameworks (MOFs) : Coordination with Cu(I) or Ag(I) nodes creates porous structures for gas storage, leveraging the compound’s rigid geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
